molecular formula C10H7NO3 B13995464 5-Hydroxy-6-quinolinecarboxylic acid

5-Hydroxy-6-quinolinecarboxylic acid

Cat. No.: B13995464
M. Wt: 189.17 g/mol
InChI Key: REJFQHHKZFOCNL-UHFFFAOYSA-N
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Description

5-Hydroxy-6-quinolinecarboxylic acid is a quinoline derivative with a hydroxyl group at the 5th position and a carboxylic acid group at the 6th position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-6-quinolinecarboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gould-Jacob and Friedländer synthesis protocols are well-known classical methods for constructing quinoline scaffolds . These methods typically involve the use of aniline derivatives and carbonyl compounds under acidic or basic conditions.

Industrial Production Methods

Industrial production of quinoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols are also employed to enhance the efficiency and sustainability of the production process .

Mechanism of Action

The mechanism of action of 5-Hydroxy-6-quinolinecarboxylic acid involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s hydroxyl and carboxyl groups play a crucial role in its binding affinity and specificity . Additionally, it can act as a chelating agent, binding to metal ions and affecting their biological availability .

Comparison with Similar Compounds

Properties

IUPAC Name

5-hydroxyquinoline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-9-6-2-1-5-11-8(6)4-3-7(9)10(13)14/h1-5,12H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REJFQHHKZFOCNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2O)C(=O)O)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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